

What are the chemical properties of Tetrabutylammonium formate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrabutylammonium formate

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Tetrabutylammonium Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **tetrabutylammonium formate**. The information is curated to support researchers, scientists, and professionals in drug development and other chemical synthesis fields where this quaternary ammonium salt finds application, primarily as a phase-transfer catalyst. This guide presents available quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Chemical Properties

Tetrabutylammonium formate, with the CAS number 35733-58-5, is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a formate anion.^{[1][2]} Its chemical structure and key identifiers are summarized below.

Property	Value
Molecular Formula	C ₁₇ H ₃₇ NO ₂ [1][2]
Molecular Weight	287.48 g/mol [1][2]
CAS Number	35733-58-5[1][2]
IUPAC Name	Tetrabutylazanium formate[1]

Physical Properties

While some sources indicate specific values for physical properties, many report them as "not available," suggesting that comprehensive characterization may not be widely published. The available data is presented in the following table.

Property	Value
Melting Point	Approximately 100 °C[3]
Density	Approximately 0.9 g/cm ³ [3]
Solubility	Highly soluble in water and organic solvents such as ethanol, acetone, and chloroform.[3]

Synthesis of Tetrabutylammonium Formate

The synthesis of **tetrabutylammonium formate** is typically achieved through a neutralization reaction between tetrabutylammonium hydroxide and formic acid.[3]

Experimental Protocol: Synthesis via Neutralization

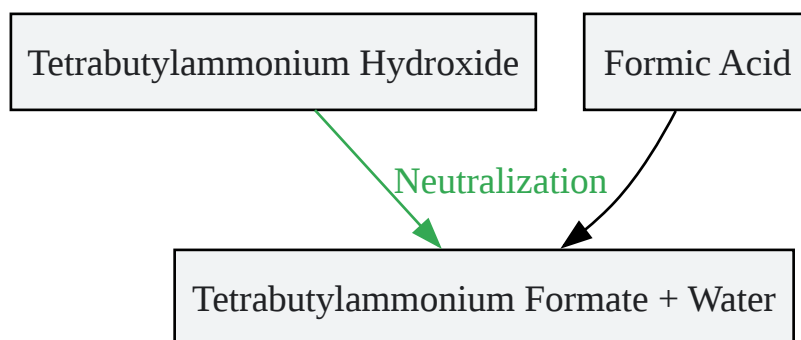
Materials:

- Tetrabutylammonium hydroxide solution (e.g., 40% in water)
- Formic acid (e.g., ≥95%)
- Deionized water

- Magnetic stirrer and stir bar
- Round-bottom flask
- Burette or dropping funnel
- pH indicator or pH meter
- Rotary evaporator

Procedure:

- In a round-bottom flask, place a known quantity of tetrabutylammonium hydroxide solution.
- While stirring the solution, slowly add formic acid dropwise from a burette or dropping funnel.
- Monitor the pH of the reaction mixture continuously. Continue adding formic acid until the solution is neutralized (pH ~7).
- Once neutralized, the resulting solution is an aqueous solution of **tetrabutylammonium formate**.
- To isolate the product, remove the water under reduced pressure using a rotary evaporator.
- The resulting solid can be further dried under vacuum to remove any residual moisture.



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Synthesis of **Tetrabutylammonium Formate**

Spectroscopic Properties

Detailed spectroscopic data for **tetrabutylammonium formate** is not readily available in a consolidated form. However, the expected spectral characteristics can be inferred from the known properties of the tetrabutylammonium cation and the formate anion.

^1H and ^{13}C NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals corresponding to the butyl chains of the tetrabutylammonium cation and a singlet for the formate proton. The ^{13}C NMR spectrum will similarly show resonances for the carbons of the cation and a signal for the carboxyl carbon of the formate anion.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- Tetrabutylammonium cation:
 - ~3.2-3.4 ppm (triplet, 8H, $-\text{N}^+-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - ~1.5-1.7 ppm (multiplet, 8H, $-\text{N}^+-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - ~1.3-1.5 ppm (multiplet, 8H, $-\text{N}^+-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - ~0.9-1.0 ppm (triplet, 12H, $-\text{N}^+-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
- Formate anion:
 - ~8.44 ppm (singlet, 1H, $\text{H}-\text{COO}^-$)[4]

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

- Tetrabutylammonium cation:
 - ~58-59 ppm ($-\text{N}^+-\text{CH}_2-$)
 - ~24-25 ppm ($-\text{N}^+-\text{CH}_2-\text{CH}_2-$)
 - ~19-20 ppm ($-\text{N}^+-\text{CH}_2-\text{CH}_2-\text{CH}_2-$)

- ~13-14 ppm ($-\text{CH}_3$)
- Formate anion:
 - ~171 ppm (COO^-)[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **tetrabutylammonium formate** will be dominated by the vibrational modes of the alkyl chains of the cation and the carboxylate group of the formate anion.

Expected FT-IR Absorptions:

- C-H stretching (alkyl): $2850\text{-}3000\text{ cm}^{-1}$
- C=O stretching (formate): A strong band around $1580\text{-}1620\text{ cm}^{-1}$ (asymmetric stretch) and a weaker band around $1350\text{-}1400\text{ cm}^{-1}$ (symmetric stretch).
- C-H bending (alkyl): $1350\text{-}1470\text{ cm}^{-1}$
- C-N stretching: $\sim 1100\text{-}1200\text{ cm}^{-1}$

Mass Spectrometry

In a mass spectrum, **tetrabutylammonium formate** will show peaks corresponding to the tetrabutylammonium cation and potentially fragments from both the cation and the formate anion.

Expected Mass-to-Charge Ratios (m/z):

- Tetrabutylammonium cation $[\text{M}]^+$: ~242.28
- Formate anion $[\text{M}]^-$: ~45.00

Stability and Reactivity

Tetrabutylammonium formate is generally stable under recommended storage conditions.[3] It should be stored in a dry, sealed container to avoid moisture.[3] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.[3]

Applications in Phase-Transfer Catalysis

Tetrabutylammonium formate is utilized as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[3] The tetrabutylammonium cation transports the formate anion (or another anion present in the reaction mixture) from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. This is particularly useful in reactions such as alkylations and esterifications.[3]

Experimental Protocol: Alkylation of an Active Methylene Compound

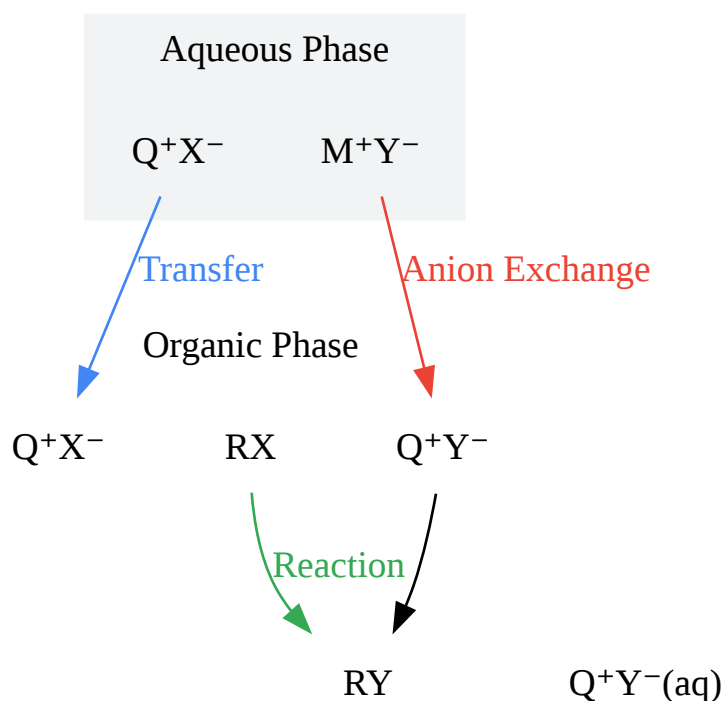
This protocol provides a general methodology for the alkylation of an active methylene compound using **tetrabutylammonium formate** as a phase-transfer catalyst.

Materials:

- Active methylene compound (e.g., diethyl malonate)
- Alkylating agent (e.g., benzyl bromide)
- **Tetrabutylammonium formate**
- Inorganic base (e.g., potassium carbonate)
- Organic solvent (e.g., toluene)
- Water
- Magnetic stirrer and stir bar
- Round-bottom flask with condenser
- Separatory funnel

Procedure:

- To a round-bottom flask, add the active methylene compound (1.0 eq.), the organic solvent, and an aqueous solution of the inorganic base.
- Add a catalytic amount of **tetrabutylammonium formate** (e.g., 5-10 mol%).
- Heat the mixture to the desired reaction temperature with vigorous stirring.
- Slowly add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method (e.g., distillation or column chromatography).



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General Mechanism of Phase-Transfer Catalysis

Disclaimer: The information provided in this technical guide is for informational purposes only and should be used with caution. All laboratory work should be conducted in a well-ventilated area with appropriate personal protective equipment. Users should consult the relevant Safety Data Sheets (SDS) for all chemicals used.

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- To cite this document: BenchChem. [What are the chemical properties of Tetrabutylammonium formate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617310#what-are-the-chemical-properties-of-tetrabutylammonium-formate>]

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